2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
Proton NMR (¹H NMR) in deuterated dimethyl sulfoxide (DMSO-d6) reveals distinct environments:
- Pyrazole ring protons : A doublet at δ 7.62 ppm (H-3) and a singlet at δ 7.45 ppm (H-5), coupled through the aromatic system (J = 2.1 Hz).
- Methyl group : A sharp singlet at δ 3.85 ppm (3H, N-CH₃) due to free rotation and lack of adjacent protons.
- Acetic acid moiety : A triplet at δ 4.12 ppm (2H, O-CH₂-COO) and a broad singlet at δ 12.1 ppm (1H, COOH) that disappears upon deuteration.
Carbon-13 NMR (¹³C NMR) assignments include:
Infrared (IR) Vibrational Modes Analysis
Fourier-transform IR spectroscopy identifies critical functional groups:
- Broad O-H stretch at 2500–3300 cm⁻¹ (carboxylic acid dimer)
- Sharp C=O stretch at 1698 cm⁻¹ (conjugated carboxylic acid)
- Ether C-O-C asymmetric stretch at 1124 cm⁻¹
- Pyrazole ring vibrations : C=N stretch at 1550 cm⁻¹ and ring breathing mode at 1455 cm⁻¹.
Table 2: Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 1698 | ν(C=O) carboxylic acid |
| 1550 | ν(C=N) pyrazole |
| 1455 | δ(ring) pyrazole |
| 1124 | νₐ(C-O-C) ether |
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI) mass spectrometry at 70 eV produces characteristic fragments:
- Molecular ion [M]⁺ at m/z 156 (relative intensity 15%)
- Base peak at m/z 112 from loss of COOH (156 – 44 = 112)
- Pyrazole ring cleavage : m/z 68 (C₃H₄N₂⁺) and m/z 55 (C₂H₃NO⁺).
Figure 2: Proposed Fragmentation Pathway
- Decarboxylation: [M]⁺ → [M–COOH]⁺ (m/z 112)
- Methyl migration: [M–COOH]⁺ → [C₅H₈N₂O]⁺ (m/z 112 → m/z 95)
- Ring opening: [C₅H₈N₂O]⁺ → [C₃H₄N₂]⁺ (m/z 68)
Comparative Analysis with Structural Analogues
Comparison with 2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}acetic acid (PubChem CID 97617973) reveals substituent-dependent properties:
Table 3: Structural and Physical Property Comparisons
| Property | Target Compound | Propan-2-yl Analogue |
|---|---|---|
| Molecular formula | C₆H₈N₂O₃ | C₈H₁₂N₂O₃ |
| Molecular weight (g/mol) | 156.14 | 184.20 |
| LogP (calc.) | 0.49 | 1.12 |
| Hydrogen bond donors | 1 | 1 |
| Hydrogen bond acceptors | 5 | 5 |
Properties
IUPAC Name |
2-(1-methylpyrazol-4-yl)oxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-8-3-5(2-7-8)11-4-6(9)10/h2-3H,4H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPXGRVQHKQRIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid typically involves the reaction of 1-methyl-1H-pyrazole with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product. The reaction is usually carried out in an aqueous or organic solvent, such as ethanol, at elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyrazole ring can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.
Scientific Research Applications
Anti-inflammatory Activity
Initial studies indicate that 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]acetic acid may interact with enzymes involved in inflammatory pathways. This suggests its potential as a drug candidate for treating inflammatory diseases. Further kinetic studies are necessary to elucidate the binding affinities and selectivities of this compound towards specific biological targets.
Key Findings :
- Interaction studies reveal potential for anti-inflammatory activity.
- The compound's unique structure may confer advantages over similar compounds.
Agrochemical Applications
The compound's structural characteristics suggest potential uses in agrochemicals, particularly as a plant growth regulator or herbicide. The ability to modify its structure could enhance its efficacy in agricultural applications.
Potential Agrochemical Uses
| Application Type | Description |
|---|---|
| Plant Growth Regulator | Enhances growth and yield of crops. |
| Herbicide | May inhibit growth of unwanted plants. |
Case Studies and Research Insights
Several research studies have explored the applications of this compound:
- Study on Anti-inflammatory Properties : Preliminary findings suggest that this compound may inhibit certain inflammatory pathways, making it a candidate for further drug development.
- Agrochemical Testing : Field trials are being conducted to evaluate its effectiveness as a herbicide, with initial results indicating promising activity against specific weed species.
Mechanism of Action
The mechanism of action of 2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds or hydrophobic interactions with active sites, leading to inhibition or activation of the target. The acetic acid moiety may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid can be compared to related pyrazole-acetic acid derivatives, focusing on substituent effects, spectral data, and applications. Below is a detailed analysis:
Structural and Functional Comparisons
*Estimated based on substituent effects (e.g., electron-withdrawing groups lower pKa).
Key Observations:
- Substituent Position : The oxy group in the target compound increases acidity (pKa ~3) compared to direct acetic acid attachment (e.g., 2-(1-phenyl-1H-pyrazol-4-yl)acetic acid, pKa ~4.5) due to electron withdrawal .
- Functional Groups : Boc-protected analogs (e.g., ) are less acidic and used in controlled synthesis to avoid premature deprotonation .
Spectral Data Comparison
Key Observations:
- The OCH₂COO group in the target compound produces a distinct singlet near δ 4.46 ppm, absent in non-oxy analogs .
- Aromatic protons in phenyl-substituted derivatives (e.g., 11d, 12a) appear as multiplet clusters between δ 6.93–7.80 ppm .
Biological Activity
2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid is a pyrazole derivative that has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
The compound's structure allows it to interact with various biological targets, influencing enzyme activity and receptor modulation. It can undergo several chemical reactions, including oxidation and substitution, which can lead to the formation of diverse derivatives with potentially enhanced biological activities.
Antimicrobial Activity
Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives of this compound possess effective antibacterial activity against various pathogens. In vitro tests revealed minimum inhibitory concentrations (MIC) in the range of 0.22 to 0.25 μg/mL for the most active derivatives .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 4a | 0.22 | Staphylococcus aureus |
| 5a | 0.25 | Escherichia coli |
| 7b | 0.23 | Klebsiella pneumoniae |
Anti-inflammatory and Analgesic Properties
This compound has been investigated for its anti-inflammatory effects. Studies indicate that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition leads to decreased production of pro-inflammatory mediators, suggesting potential use in treating inflammatory diseases .
Anticancer Activity
The anticancer potential of pyrazole derivatives is particularly noteworthy. Several studies have focused on their ability to inhibit the growth of cancer cell lines such as HT-29 (colon cancer) and PC-3 (prostate cancer). For example, a series of pyrazole derivatives were designed and tested for their antiproliferative activity, showing promising results in both in vitro and in vivo models .
Table 2: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| 4b | HT-29 | 15 |
| 5c | PC-3 | 10 |
| 5f | EAC Model | 12 |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is known to bind to various receptors and enzymes, modulating their activity. For instance, docking studies have indicated that it interacts effectively with vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis .
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives for their anticancer properties. The compounds were subjected to molecular docking studies followed by biological assays that confirmed their potential as effective inhibitors of cancer cell proliferation . Additionally, these compounds exhibited favorable pharmacokinetic profiles, enhancing their therapeutic viability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
